molecular formula C10H14O5 B14358186 Dimethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate CAS No. 90161-12-9

Dimethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate

Cat. No.: B14358186
CAS No.: 90161-12-9
M. Wt: 214.21 g/mol
InChI Key: UJJIYFOJGNXHFO-UHFFFAOYSA-N
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Description

Dimethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate is a chemical compound with the molecular formula C10H14O5. It is characterized by a cyclopentene ring substituted with a hydroxy group and a propanedioate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate typically involves the reaction of cyclopentene with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Michael addition followed by esterification to yield the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-grade quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The ester groups can be reduced to alcohols using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of Dimethyl (cyclopent-1-en-1-yl)propanedioate.

    Reduction: Formation of Dimethyl (cyclopent-1-en-1-yl)(hydroxy)propanediol.

    Substitution: Formation of Dimethyl (cyclopent-1-en-1-yl)(amino)propanedioate or Dimethyl (cyclopent-1-en-1-yl)(alkoxy)propanedioate.

Scientific Research Applications

Dimethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis to release active metabolites that interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simple ester with similar reactivity but lacks the cyclopentene ring.

    Cyclopentene: A simple cycloalkene without the ester and hydroxy groups.

    Dimethyl (cyclopent-1-en-1-yl)propanedioate: Similar structure but lacks the hydroxy group.

Uniqueness

Dimethyl (cyclopent-1-en-1-yl)(hydroxy)propanedioate is unique due to the presence of both a cyclopentene ring and ester groups, which confer distinct reactivity and potential biological activity. The hydroxy group further enhances its versatility in chemical reactions and interactions with biological molecules.

Properties

CAS No.

90161-12-9

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

dimethyl 2-(cyclopenten-1-yl)-2-hydroxypropanedioate

InChI

InChI=1S/C10H14O5/c1-14-8(11)10(13,9(12)15-2)7-5-3-4-6-7/h5,13H,3-4,6H2,1-2H3

InChI Key

UJJIYFOJGNXHFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CCCC1)(C(=O)OC)O

Origin of Product

United States

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